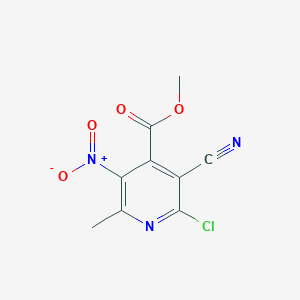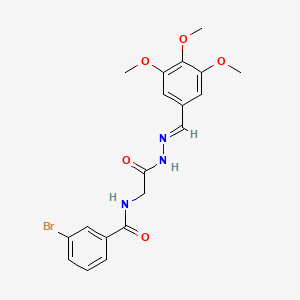
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is a chemical compound with the molecular formula C9H6ClN3O4 and a molecular weight of 255.61 g/mol . This compound is known for its unique structure, which includes a nitro group, a cyano group, and a chloro group attached to an isonicotinate backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate typically involves multiple steps. One common synthetic route includes the nitration of methyl isonicotinate, followed by chlorination and cyanation reactions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
In industrial production, the compound is synthesized in bulk using similar methods but with optimized reaction conditions to maximize yield and purity. The process may involve the use of catalysts and advanced purification techniques to achieve the desired quality of the final product .
Chemical Reactions Analysis
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano and chloro groups also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate can be compared with other similar compounds, such as:
- Methyl 3-cyano-5-methoxyisonicotinate
- Methyl 2-chloro-3-cyanoisonicotinate
- Methyl 2-chloro-5-nitroisonicotinate
These compounds share similar structural features but differ in the position and type of substituents on the isonicotinate backbone. The unique combination of the nitro, cyano, and chloro groups in this compound gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C9H6ClN3O4 |
|---|---|
Molecular Weight |
255.61 g/mol |
IUPAC Name |
methyl 2-chloro-3-cyano-6-methyl-5-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C9H6ClN3O4/c1-4-7(13(15)16)6(9(14)17-2)5(3-11)8(10)12-4/h1-2H3 |
InChI Key |
QPUWBHSGEGEBOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)C#N)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12012336.png)
![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-nitrophenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12012340.png)


![[4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12012347.png)
![3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12012348.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12012352.png)

![N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12012354.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012358.png)
![N-(2,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12012364.png)


